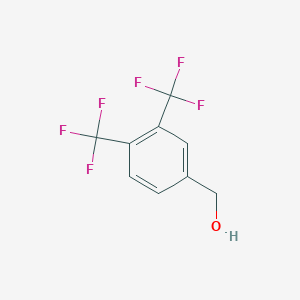

3,4-Bis(trifluoromethyl)benzyl alcohol

CAS No.: 957207-06-6

Cat. No.: VC11682570

Molecular Formula: C9H6F6O

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957207-06-6 |

|---|---|

| Molecular Formula | C9H6F6O |

| Molecular Weight | 244.13 g/mol |

| IUPAC Name | [3,4-bis(trifluoromethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-5(4-16)3-7(6)9(13,14)15/h1-3,16H,4H2 |

| Standard InChI Key | SRPRUMAURJLDJO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |

Introduction

Molecular Structure and Chemical Identity

Structural Characteristics

The compound’s benzene core is substituted with two electron-withdrawing trifluoromethyl (-CF) groups at the meta and para positions relative to the hydroxymethyl (-CHOH) moiety. This arrangement creates a polarized electronic environment, enhancing its susceptibility to nucleophilic and electrophilic reactions. The -CF groups also impart high thermal stability and resistance to oxidation, critical for applications in harsh chemical environments.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 957207-06-6 |

| IUPAC Name | [3,4-Bis(trifluoromethyl)phenyl]methanol |

| Molecular Formula | |

| Molecular Weight | 244.13 g/mol |

| SMILES | C1=CC(=C(C=C1CO)C(F)(F)F)C(F)(F)F |

| InChI Key | SRPRUMAURJLDJO-UHFFFAOYSA-N |

| PubChem CID | 23506004 |

Synthetic Methodologies

Reduction of Ester Precursors

The most established synthesis involves the reduction of methyl 3,4-bis(trifluoromethyl)benzoate using strong hydride donors such as lithium aluminum hydride (LiAlH) or diisobutylaluminum hydride (DIBAL-H). These agents selectively reduce the ester group to a primary alcohol while preserving the aromatic trifluoromethyl substituents.

Mechanistic Insight:

LiAlH delivers a hydride ion () to the electrophilic carbonyl carbon of the ester, forming an alkoxide intermediate. Subsequent protonation yields the alcohol. Solvent choice (e.g., anhydrous tetrahydrofuran or diethyl ether) is critical to prevent side reactions and ensure high yields .

Grignard Reagent-Based Approaches

Alternative routes employ 3,4-bis(trifluoromethyl)phenylmagnesium halides reacted with formaldehyde sources. A patent-pending method for analogous 3,5-bis(trifluoromethyl)benzyl alcohol synthesis uses solid paraformaldehyde with Grignard reagents in ether-aromatic solvent mixtures, achieving yields >90% . While this method is optimized for the 3,5-isomer, its principles may extend to the 3,4-derivative with modifications to reaction conditions .

Table 2: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Ester Reduction | LiAlH, THF, 0°C to reflux | 70–85 | High selectivity, scalable |

| Grignard Formylation | Paraformaldehyde, THF/toluene, 25°C | >90* | Avoids gaseous formaldehyde handling |

*Reported for 3,5-isomer; theoretical applicability to 3,4-isomer requires validation .

Applications in Advanced Research

Pharmaceutical Intermediate

3,4-Bis(trifluoromethyl)benzyl alcohol serves as a precursor to bioactive molecules, particularly those targeting neurological receptors. The -CF groups enhance blood-brain barrier permeability, making it valuable in antipsychotic and antidepressant drug candidates . For example, derivatives bearing this moiety have shown affinity for serotonin and dopamine transporters in preclinical studies .

Materials Science

In polymer chemistry, the compound’s thermal stability and hydrophobicity are exploited to synthesize fluorinated polyesters and epoxy resins. These materials exhibit superior performance in high-temperature and corrosive environments, such as aerospace coatings and semiconductor encapsulation .

Catalysis and Ligand Design

The steric bulk and electron-deficient aromatic ring make it a versatile ligand in transition metal catalysis. Palladium complexes incorporating 3,4-bis(trifluoromethyl)benzyl alcohol derivatives have demonstrated enhanced activity in cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a crystalline solid at room temperature, with a melting point of 78–82°C. Its solubility follows the trend: dichloromethane > tetrahydrofuran > ethanol > water (<0.1 g/L at 25°C), reflecting the hydrophobic nature of the -CF groups.

Table 3: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 78–82°C |

| Boiling Point | 215–218°C (at 760 mmHg) |

| Density | 1.58 g/cm³ |

| LogP (Octanol-Water) | 3.2 |

| Refractive Index | 1.412 (20°C, 589 nm) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume